ミリストイル化PKI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

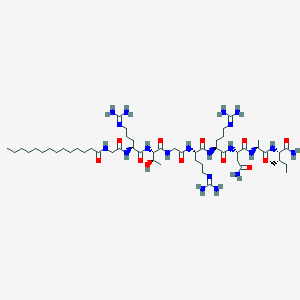

PKI (14-22) amide (myristoylated) is cell-permeable protein kinase A inhibitor. The non-myristoylated type of this peptide is a highly specific inhibitor of cAMP-dependent protein kinase (PKA), N-terminus is myristoylated to increase cell membrane permeability. It is usually used to study PKA in cellular systems in-vitro.

科学的研究の応用

タンパク質キナーゼA(PKA)の阻害

ミリストイル化PKIは、様々な細胞機能において重要な役割を果たすキナーゼ酵素であるタンパク質キナーゼA(PKA)の強力な阻害剤です {svg_1}. PKAの活性化は、環状アデノシン一リン酸(cAMP)によって引き起こされ、様々な疾患の病態と進行に密接に関連しています {svg_2}. This compoundは、PKAを介したホスホリラーゼ活性化を阻害することが示されています {svg_3}.

細胞代謝における研究ツール

PKAは、細胞代謝、分裂、増殖、転写、運動、および生存において重要な役割を果たしています {svg_4}. PKAの強力な阻害剤であるthis compoundは、これらの細胞プロセスを研究するための貴重なツールとして機能します {svg_5}.

癌細胞におけるアポトーシス誘導

PKI 14-22アミドの非ミリストイル化型は、ヒト膵臓癌細胞(PANC-1)の細胞増殖を阻害し、アポトーシスを誘導することが示されています {svg_6} {svg_7}. これは、this compoundが癌研究および治療において潜在的な用途を持つことを示唆しています {svg_8} {svg_9}.

cAMP依存性タンパク質キナーゼの阻害

PKI 14-22アミドを含むペプチドは、cAMP依存性タンパク質キナーゼに対する阻害活性を調べるために使用されます. この阻害は、様々な生物学的プロセスに影響を与えます.

好中球接着における役割

10 μMを超える濃度では、PKI 14-22アミドは好中球接着を阻害することができます {svg_10}. この特性は、免疫応答メカニズムの研究に役立つ可能性があります {svg_11}.

潜在的な治療用途

いくつかの種類の癌およびPKAに関連する他の疾患におけるPKA活性の調節不全のため、PKI 14-22アミドはこれらの状態の潜在的な治療薬として使用できます {svg_12}.

作用機序

Target of Action

Myr-PKI, also known as PKI 14-22 amide, myristoylated, or GRTGRRNAI, primarily targets Protein Kinase A (PKA) . PKA is a pivotal enzyme involved in various cellular functions, including metabolism, division, proliferation, transcription, movement, and survival .

Mode of Action

Myr-PKI acts as a cell-permeable inhibitor of PKA . It binds to the catalytic subunit of PKA, thereby inhibiting its activity . The inhibition of PKA by myr-PKI involves both PKA-dependent and -independent pathways .

Biochemical Pathways

The inhibition of PKA by myr-PKI affects several biochemical pathways. PKA plays a crucial role in the phosphorylation-dephosphorylation regulatory process, which is essential for various cellular functions . By inhibiting PKA, myr-PKI can impact these functions. For instance, myr-PKI has been shown to reduce ERK1/2 activation, implicating both PKA-dependent and -independent pathways in this response .

Result of Action

The inhibition of PKA by myr-PKI leads to several molecular and cellular effects. For example, it has been demonstrated that myr-PKI can inhibit cell growth and induce apoptosis in human pancreatic cancer cells (PANC-1) . In the central nervous system, PKA inhibition by myr-PKI could reverse the low-level morphine antinociceptive tolerance in mice .

生化学分析

Biochemical Properties

Myr-PKI interacts with PKA, a protein kinase that plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . The binding properties of myr-PKI analogs were characterized by fluorescence polarization and surface plasmon resonance . Two compounds were identified with K_D values in the 500–600 pM range .

Cellular Effects

Myr-PKI has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that myr-PKI can block PKA-mediated phosphorylase activation . In addition, myr-PKI has been found to permeate cells and localize within the cytoplasm, inhibiting PKA activity within the cellular environment .

Molecular Mechanism

The molecular mechanism of myr-PKI involves its interaction with PKA. After a fast binding step in which PKA selects myr-PKI’s most competent conformations, myr-PKI folds upon binding through a slow conformational rearrangement within the enzyme’s binding pocket . This results in the inhibition of PKA activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myr-PKI have been observed to change over time. For instance, it has been shown that myr-PKI can rapidly and reversibly regulate the cell surface expression of Aquaporin 4 (AQP4) in response to changes of tonicity in primary cortical rat astrocytes .

Metabolic Pathways

Myr-PKI is involved in the cAMP/PKA pathway, a critical metabolic pathway that regulates numerous cellular functions . It inhibits PKA, thereby affecting the downstream effects of this pathway.

Transport and Distribution

Myr-PKI is known to permeate cells and localize within the cytoplasm . This suggests that it is transported across the cell membrane and distributed within the cell to exert its effects.

Subcellular Localization

Myr-PKI localizes within the cytoplasm of cells . This subcellular localization allows it to interact with PKA, thereby inhibiting its activity within the cellular environment .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPQKQWUUHDDIS-JDLJUXOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100N20O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: myr-PKI functions as a potent and specific inhibitor of PKA. [, , ] Its myristoylated moiety facilitates cell membrane permeability, enabling it to effectively reach intracellular PKA. [, ] By mimicking the substrate binding site of PKA, myr-PKI competitively inhibits the enzyme's activity, ultimately blocking the phosphorylation of downstream targets. [, ] This inhibition disrupts PKA-dependent signaling pathways, influencing diverse cellular processes such as protein secretion, ion channel activity, and gene expression. [, , , ]

A: The research papers strongly suggest that myristoylation significantly enhances the cellular uptake and efficacy of PKI 14-22. [, ] While the unmodified peptide might possess inherent PKA inhibitory activity, its ability to traverse the cell membrane and exert its effects intracellularly is limited. Myristoylation, by increasing lipophilicity, facilitates its passage across the membrane, enabling it to effectively reach and inhibit intracellular PKA. [, ] This modification is crucial for its application in cellular assays and its utility as a research tool to investigate intracellular PKA signaling.

A: Certainly! In studies exploring follicle-stimulating hormone (FSH) signaling in granulosa cells, myr-PKI effectively inhibited FSH-stimulated ERK activation. [] This finding pointed towards a PKA-dependent mechanism where FSH promotes ERK activity by relieving the inhibition imposed by a specific phosphotyrosine phosphatase. In another study focusing on the regulation of the epidermal growth factor receptor (EGFR), myr-PKI induced internalization of inactive EGFR. [, ] This effect unveiled a novel, ligand-independent mechanism of EGFR endocytosis regulated by basal PKA activity, highlighting the diverse roles of PKA in cellular processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

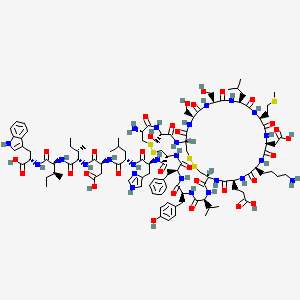

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)

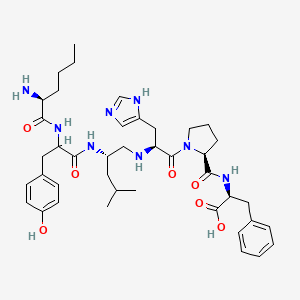

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)